4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride
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Overview
Description
4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride is a complex organic compound with a unique structure that combines a quinoline backbone with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline backbone: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the fluorosulfonyl group: This step may involve the reaction of the quinoline derivative with fluorosulfonyl chloride under controlled conditions.
Incorporation of the hexadecyloxy group: This can be achieved through etherification reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluorosulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The quinoline backbone can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline backbone.
Scientific Research Applications
4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: The compound and its derivatives could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-phenyl-6-quinolinesulfonyl fluoride
- 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
- 4-Chloro-2-(p-tolyl)-6-quinolinesulfonyl fluoride
Uniqueness
4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride is unique due to the presence of the fluorosulfonyl and hexadecyloxy groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C31H40ClF2NO5S2 |
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Molecular Weight |
644.2 g/mol |
IUPAC Name |
4-chloro-2-(3-fluorosulfonyl-4-hexadecoxyphenyl)quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C31H40ClF2NO5S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-40-30-19-16-24(21-31(30)42(34,38)39)29-23-27(32)26-22-25(41(33,36)37)17-18-28(26)35-29/h16-19,21-23H,2-15,20H2,1H3 |
InChI Key |
XSLHLFWWSWJTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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